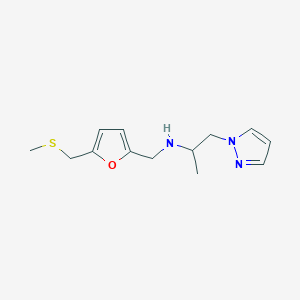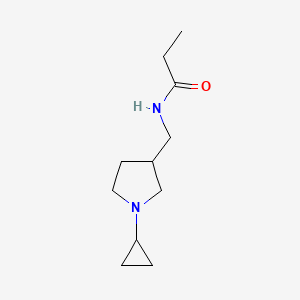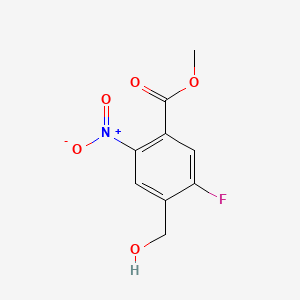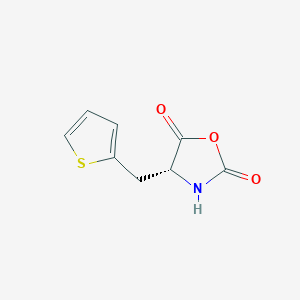
(R)-4-(2-Thienylmethyl)oxazolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(2-Thienylmethyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Thienylmethyl)oxazolidine-2,5-dione typically involves the reaction of a thienylmethyl derivative with an oxazolidinedione precursor. The reaction conditions may include the use of a suitable solvent, temperature control, and the presence of catalysts or reagents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
®-4-(2-Thienylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thienylmethyl derivatives with different oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thienylmethyl group or the oxazolidinedione ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different thienylmethyl derivatives.
科学研究应用
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its therapeutic potential in treating various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of ®-4-(2-Thienylmethyl)oxazolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and physiological effects. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione: The enantiomer of the compound, which may have different biological activities.
Other Oxazolidinediones: Compounds with similar structures but different substituents, which can provide insights into structure-activity relationships.
Uniqueness
®-4-(2-Thienylmethyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the thienylmethyl group
属性
分子式 |
C8H7NO3S |
|---|---|
分子量 |
197.21 g/mol |
IUPAC 名称 |
(4R)-4-(thiophen-2-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H7NO3S/c10-7-6(9-8(11)12-7)4-5-2-1-3-13-5/h1-3,6H,4H2,(H,9,11)/t6-/m1/s1 |
InChI 键 |
SJNWQYPHFPSUGV-ZCFIWIBFSA-N |
手性 SMILES |
C1=CSC(=C1)C[C@@H]2C(=O)OC(=O)N2 |
规范 SMILES |
C1=CSC(=C1)CC2C(=O)OC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


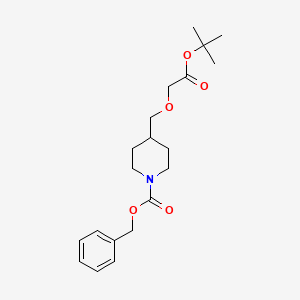
![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)
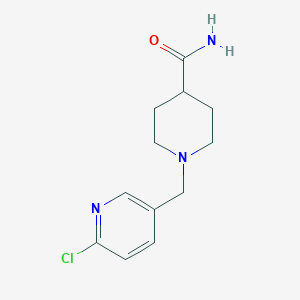
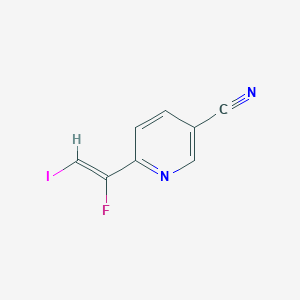

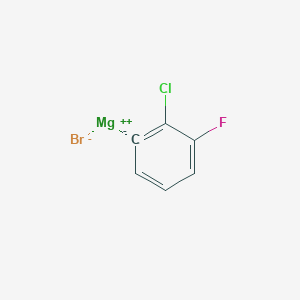
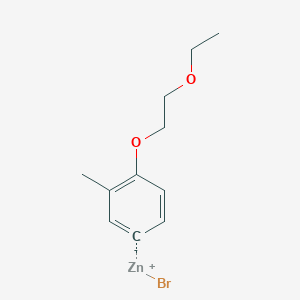
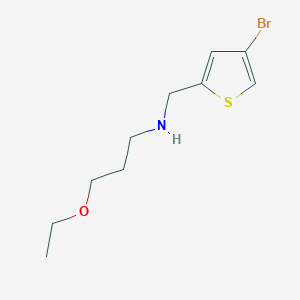
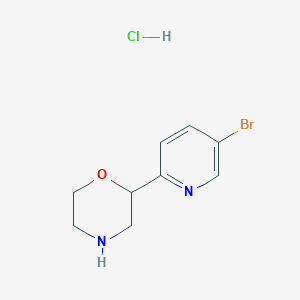
![3-hydroxy-N-[(2S)-1-oxo-3-phenyl-1-(phenylamino)propan-2-yl]quinoxaline-1(2H)-carboxamide](/img/structure/B14895761.png)
